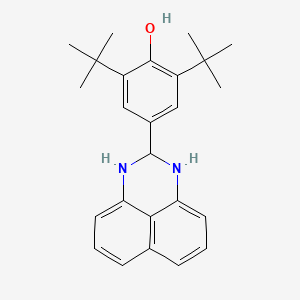![molecular formula C12H13NO2S3 B4971637 N-[2-(phenylthio)ethyl]-2-thiophenesulfonamide](/img/structure/B4971637.png)
N-[2-(phenylthio)ethyl]-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(phenylthio)ethyl]-2-thiophenesulfonamide, commonly known as PTET, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse biological activities. PTET has shown promising results in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-viral activities.
Wirkmechanismus
The mechanism of action of PTET is not fully understood. However, it has been proposed that PTET exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 and histone deacetylase. PTET has also been shown to interact with various cellular signaling pathways, including the nuclear factor-kappaB (NF-kappaB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
PTET has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. PTET has also been shown to induce apoptosis in cancer cells, which is a crucial mechanism for the elimination of cancer cells. Additionally, PTET has been shown to inhibit the replication of HIV, which is a major cause of acquired immunodeficiency syndrome (AIDS).
Vorteile Und Einschränkungen Für Laborexperimente
PTET has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Additionally, PTET has been extensively studied for its biological activities, which makes it a valuable tool for investigating various cellular processes. However, PTET also has some limitations for lab experiments. It has been shown to possess cytotoxicity at high concentrations, which may limit its use in certain assays. Additionally, PTET has poor solubility in water, which may limit its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of PTET. One potential direction is to investigate the structure-activity relationship of PTET and its analogs to identify more potent and selective compounds. Another direction is to investigate the potential therapeutic applications of PTET in various diseases, including cancer, inflammatory diseases, and viral infections. Additionally, the development of novel drug delivery systems may improve the bioavailability and efficacy of PTET.
Synthesemethoden
PTET can be synthesized using various methods, including the reaction of 2-bromoethyl phenyl sulfide with thiophene-2-sulfonamide, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 2-chloroethyl phenyl sulfide with thiophene-2-sulfonamide, followed by the substitution of chlorine with a thiol group using sodium thiolate.
Wissenschaftliche Forschungsanwendungen
PTET has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. PTET has also been shown to possess anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, PTET has been shown to possess anti-viral activity against human immunodeficiency virus (HIV) by inhibiting the viral replication cycle.
Eigenschaften
IUPAC Name |
N-(2-phenylsulfanylethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S3/c14-18(15,12-7-4-9-17-12)13-8-10-16-11-5-2-1-3-6-11/h1-7,9,13H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWNJBAHVNQOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4971570.png)
![3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4971578.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4971583.png)
![(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)(phenyl)methanone](/img/structure/B4971597.png)
![5-nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B4971602.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4971616.png)
![1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol](/img/structure/B4971619.png)
![N-3-isoxazolyl-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4971622.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methylnicotinamide](/img/structure/B4971624.png)
![5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide](/img/structure/B4971631.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-pyrazinylmethyl)amino]nicotinamide](/img/structure/B4971635.png)
![3,4-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4971642.png)
